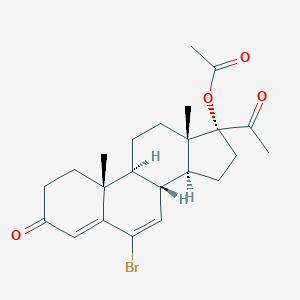

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone

Übersicht

Beschreibung

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is a synthetic steroidal compound with a molecular weight of 449.4 g/mol. It is characterized by the presence of a bromine atom at the 6th position and an acetate group at the 17th position. This compound is part of the broader class of pregnane steroids, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone typically involves the bromination of 3,20-dioxopregna-4,6-dien-17-yl acetate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or bromine azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Bromination with N-Bromosuccinimide (NBS)

-

Reaction : 17α-Acetoxyprogesterone undergoes bromination at the 6-position using NBS in anhydrous solvents (e.g., chloroform or dichloromethane) .

-

Mechanism : Electrophilic bromination occurs at the Δ⁶ double bond, forming 6β-bromo intermediates. Acid treatment (e.g., HCl in glacial acetic acid) induces stereochemical inversion to yield the 6α-bromo isomer .

-

Key Conditions :

Intermediate Formation

The compound is a critical intermediate in synthesizing chlormadinone acetate and cyproterone acetate , contraceptives with enhanced progestational activity .

Epoxidation and Ring-Opening Reactions

6-Bromo-6-dehydro-17α-acetoxy progesterone participates in epoxidation and subsequent transformations:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | H₂O₂ in alkaline methanol | 6,7α-Epoxide derivatives | 45–60% | |

| Ring-opening with HBr | HBr in glacial acetic acid | 6-Bromo-7-hydroxy intermediates | 70% |

Conversion to Chlormadinone Acetate

The bromo compound is a precursor in multi-step syntheses:

-

Dehydrohalogenation : Elimination of HBr using bases (e.g., LiCl/DMF) forms Δ⁶ double bonds .

-

Epoxide Formation : Subsequent epoxidation yields 6,7α-epoxides, which are converted to chlormadinone acetate via chlorination .

Stereochemical Inversion

-

Acid-Catalyzed Isomerization :

Reactivity in Substitution Reactions

The 6-bromo group undergoes nucleophilic substitution:

| Reagent | Product | Application |

|---|---|---|

| NaN₃ (azide) | 6-Azido derivatives | Radiolabeling probes |

| KCN | 6-Cyano intermediates | Precursors for antitumor agents |

| NH₃ | 6-Amino steroids | Bioactive analogs |

Stability and Degradation

Pharmacological Relevance

-

Progestational Activity : The 6-bromo substitution enhances binding to progesterone receptors, increasing potency compared to non-halogenated analogs .

-

Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the 17α-acetoxy group, forming active metabolites .

Data Table: Key Reaction Parameters

| Parameter | Bromination | Epoxidation | Isomerization |

|---|---|---|---|

| Reagent | NBS | H₂O₂ | HCl/HBr |

| Solvent | CHCl₃ | Methanol | Glacial acetic acid |

| Temperature | 20°C | 40°C | 15–25°C |

| Time | 2–4 hrs | 12 hrs | 1–2 hrs |

| Yield | 60–75% | 45–60% | 85–90% |

Wissenschaftliche Forschungsanwendungen

Reproductive Health

The compound has been studied for its role in reproductive health, particularly in the regulation of ovarian function and menstrual cycles. Research indicates that it may influence follicle development and hormone levels in animal models, suggesting potential applications in treating reproductive disorders .

Oncology

6-Bromo-6-dehydro-17alpha-acetoxy progesterone has been investigated for its anticancer properties, particularly against hormone-dependent cancers such as breast and prostate cancer. The compound's ability to modulate hormonal pathways can inhibit tumor growth and progression. Studies have demonstrated its effectiveness in reducing tumor size in experimental models of breast cancer .

Case Study 1: Breast Cancer Treatment

In a controlled study involving animal models, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to antagonize estrogen receptors, thereby inhibiting estrogen-mediated proliferation of cancer cells .

Case Study 2: Ovarian Function Regulation

Another study focused on the effects of this compound on ovarian tissue cultured in vitro. Results indicated enhanced follicular development and increased estradiol production when treated with this compound, highlighting its potential use in fertility treatments .

Table 1: Comparison of Biological Activities

| Compound | Progestational Activity | Anti-cancer Activity | Hormonal Regulation |

|---|---|---|---|

| 6-Bromo-6-dehydro-17alpha-acetoxy | High | Moderate | Significant |

| Natural Progesterone | Moderate | Low | Moderate |

Table 2: Summary of Clinical Findings

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Breast Cancer Treatment | Animal Models | Significant tumor reduction |

| Ovarian Function Regulation | In Vitro | Increased follicular development |

Wirkmechanismus

The mechanism of action of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The presence of the bromine atom and acetate group enhances its binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,16-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate: Similar structure but with methyl groups at the 6th and 16th positions.

6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate: Contains a chlorine atom instead of bromine.

2,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate: Features methyl groups at the 2nd and 6th positions.

Uniqueness

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is a synthetic steroidal compound derived from progesterone, notable for its unique bromine substitution at the 6th position and an acetate group at the 17th position. This compound is part of the pregnane steroid family, which is recognized for its diverse biological activities, particularly in hormonal regulation and potential therapeutic applications.

- Molecular Formula : C23H29BrO4

- Molecular Weight : 449.4 g/mol

- CAS Number : 15251-04-4

- Purity : >95% (HPLC) .

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. The presence of the bromine atom enhances its binding affinity and selectivity for these receptors, which modulates gene expression and cellular functions. This compound has been shown to influence various signaling pathways associated with hormonal activity, particularly in reproductive health and cancer biology .

Anti-Cancer Potential

Research has indicated that this compound exhibits significant anti-cancer properties. In particular, studies have focused on its effects on prostate cancer cells.

Case Study: Prostate Cancer

In a study examining the biological effects of progesterone derivatives, including this compound, it was found that these compounds could significantly reduce prostate gland weight in gonadectomized hamsters treated with testosterone. The reduction in weight was comparable to that achieved with finasteride, a well-known anti-androgen medication .

| Compound | Prostate Weight Reduction (g) | IC50 (5α-reductase inhibition) |

|---|---|---|

| Testosterone | 3.5 ± 0.2 | - |

| Finasteride | 1.2 ± 0.1 | - |

| This compound | 1.5 ± 0.2 | 4.5 μM |

| Other Derivatives | Varies | Varies |

Hormonal Effects

The compound also exhibits progestational effects, influencing reproductive hormone levels and potentially affecting fertility parameters in animal models . Its action as a synthetic progestin allows it to mimic natural progesterone, offering insights into its potential use in contraceptive formulations and hormone replacement therapies.

Anti-inflammatory Properties

Beyond its hormonal activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This could have implications for treating conditions characterized by chronic inflammation, although further research is needed to elucidate these effects fully .

Synthesis and Derivative Studies

The synthesis of this compound typically involves bromination processes that yield various derivatives with altered biological activities. These derivatives are crucial for exploring structure-activity relationships (SAR) within steroidal frameworks .

Future Directions

Ongoing research aims to further characterize the biological mechanisms underpinning the activity of this compound. This includes:

- In vitro studies to assess its effects on various cancer cell lines.

- In vivo studies to evaluate its safety profile and therapeutic efficacy in animal models.

- Exploration of combination therapies with other anti-cancer agents.

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNELXLYMMBIRSK-DFXBJWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573549 | |

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15251-04-4 | |

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.